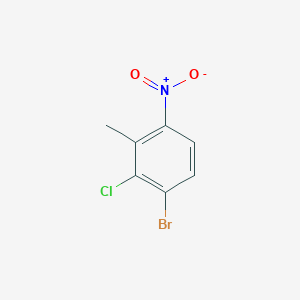

1-Bromo-2-chloro-3-methyl-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGOVVVJFNTRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 2 Chloro 3 Methyl 4 Nitrobenzene

Regioselective and Chemoselective Synthetic Strategies

The successful synthesis of 1-bromo-2-chloro-3-methyl-4-nitrobenzene hinges on the precise control of substituent placement on the aromatic ring. This control is achieved through an understanding of regioselective and chemoselective strategies, which leverage the electronic and steric properties of the substituents.

The final step in a potential synthesis of this compound is the introduction of the nitro (-NO₂) group via electrophilic aromatic substitution. The starting material for this step would likely be 2-bromo-1-chloro-3-methylbenzene. The position of nitration on this precursor is determined by the directing effects of the existing substituents: the bromo, chloro, and methyl groups.

Substituents on a benzene (B151609) ring are classified as either activating or deactivating, and as either ortho-, para-directing or meta-directing. fiveable.melibretexts.org

Alkyl groups (-CH₃): These are activating groups and are ortho-, para-directing. libretexts.org

Halogens (-Br, -Cl): These are deactivating groups but are also ortho-, para-directing. libretexts.org

In the case of 2-bromo-1-chloro-3-methylbenzene, all three substituents direct incoming electrophiles to the ortho and para positions relative to themselves. The directing effects of the individual substituents reinforce each other for certain positions. The methyl group at C3 directs to C2, C4, and C6. The chlorine at C2 directs to C1, C3, and C5. The bromine at C1 directs to C2, C4, and C6. The position C4 is para to the bromine and ortho to the methyl group, making it a highly favored position for electrophilic attack. The position C6 is also activated. However, the position C4 is generally favored due to a combination of electronic effects. When multiple substituents are present, the most strongly activating group often governs the position of substitution. libretexts.org In this case, the methyl group is the strongest activating group.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comyoutube.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

This table is generated based on established principles of organic chemistry.

The nitration of the precursor, 2-bromo-1-chloro-3-methylbenzene, is therefore predicted to yield this compound as the major product due to the combined directing effects of the bromo, chloro, and methyl groups, with the methyl group's influence being particularly significant in directing the nitration to the C4 position.

The synthesis of the precursor, 2-bromo-1-chloro-3-methylbenzene, would itself involve regioselective halogenation steps. For instance, starting from 3-methylaniline (m-toluidine), a sequence of halogenation and other functional group manipulations would be required. The introduction of bromine and chlorine atoms onto an aromatic ring is a classic example of electrophilic aromatic substitution. brainly.com

The challenge in synthesizing polysubstituted benzenes is controlling the position of each new substituent. libretexts.orglibretexts.orgopenstax.orglibretexts.org The order of the reactions is paramount. For example, if one were to start with toluene, bromination would yield a mixture of ortho- and para-bromotoluene. Subsequent chlorination would then be directed by both the methyl and bromo groups. Steric hindrance can also play a significant role in determining the product distribution, often favoring the para product over the ortho product. stackexchange.com In a multi-substituted ring, substitution between two existing groups in a meta relationship is often disfavored due to steric hindrance.

A plausible synthetic route to the precursor 2-bromo-1-chloro-3-methylbenzene could start from 2-chloro-3-methylaniline (B1589733). Diazotization followed by a Sandmeyer reaction with CuBr would introduce the bromine atom at the desired position. The starting 2-chloro-3-methylaniline could potentially be synthesized from 3-methylaniline through a controlled chlorination reaction.

Multistep Reaction Sequences and Process Optimization

A sequential functionalization approach is necessary, where each reaction is performed in a specific order to ensure the correct placement of substituents. libretexts.orglibretexts.orgopenstax.orglibretexts.org A retrosynthetic analysis, working backward from the target molecule, is a common strategy for planning such syntheses. openstax.orglibretexts.org

For this compound, the retrosynthetic analysis might look like this:

The target molecule can be formed by the nitration of 2-bromo-1-chloro-3-methylbenzene.

2-bromo-1-chloro-3-methylbenzene can be synthesized from a precursor like 2-chloro-3-methylaniline via a Sandmeyer reaction.

2-chloro-3-methylaniline could be prepared from 3-methylaniline through a regioselective chlorination.

Process optimization for nitration reactions often involves adjusting parameters such as temperature, reaction time, and the ratio of nitric acid to sulfuric acid to control the extent of nitration and prevent the formation of dinitrated or other byproducts. pku.edu.cn

Table 2: Potential Reaction Sequence for this compound

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 3-Methylaniline | Acetic anhydride, then Cl₂ | 2-Chloro-3-methylacetanilide |

| 2 | 2-Chloro-3-methylacetanilide | H₃O⁺, heat | 2-Chloro-3-methylaniline |

| 3 | 2-Chloro-3-methylaniline | NaNO₂, HBr, CuBr | 2-Bromo-1-chloro-3-methylbenzene |

This table outlines a hypothetical synthetic pathway based on standard organic reactions.

Synthetic strategies can be broadly categorized as linear, convergent, or divergent.

Convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages. This approach can be more efficient for complex molecules. For a molecule like this compound, a convergent approach is less likely due to the interconnected nature of the substituents on a single aromatic ring.

Divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. beilstein-journals.org For example, from a key intermediate like 2-bromo-1-chloro-3-methylbenzene, one could not only synthesize the target 4-nitro derivative but also other derivatives by introducing different functional groups through various electrophilic substitution reactions. This strategy is particularly useful in creating libraries of related compounds for screening purposes. rsc.org

Sustainable and Green Chemistry Applications in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. nih.govleadingedgeonly.comias.ac.in Traditional nitration methods, which use large quantities of strong, corrosive acids, generate significant acidic waste. nih.gov

Green chemistry approaches to nitration aim to address these issues:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or sulfated zirconia, can replace corrosive liquid acids like H₂SO₄. ias.ac.inresearchgate.net These catalysts are often reusable, reduce waste, and can sometimes offer improved regioselectivity. ias.ac.inresearchgate.net For example, zeolites can exert shape selectivity, favoring the formation of specific isomers that fit within their porous structure. ias.ac.in

Solvent-Free Reactions: Performing reactions without a solvent, or in a greener solvent like water, is another key principle of green chemistry. nih.govleadingedgeonly.com Solvent-free nitration methods have been developed, which can simplify purification and reduce environmental impact. leadingedgeonly.com Some methods utilize dilute aqueous nitric acid, eliminating the need for a co-acid and organic solvents. nih.gov

Alternative Nitrating Agents: Research has explored alternative nitrating agents that are less hazardous than the traditional mixed-acid system. These can include clay-supported copper nitrate (B79036) (Claycop) or tert-butyl nitrite (B80452) in the presence of a catalyst. organic-chemistry.orgsci-hub.se

Catalytic Hydrogenation: For the reduction of nitroaromatics to anilines, which are common precursors, catalytic hydrogenation using heterogeneous catalysts is a green alternative to stoichiometric reducing agents. researchgate.netresearchgate.net The development of selective catalysts that can reduce a nitro group without affecting other functional groups, such as halogens, is an active area of research. researchgate.netresearchgate.net

Table 3: Comparison of Traditional vs. Green Nitration Methods

| Feature | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Acid Catalyst | Concentrated H₂SO₄ | Reusable solid acid catalysts (e.g., zeolites) |

| Solvent | Often excess acid or organic solvent | Solvent-free or water |

| Waste | Significant acidic waste | Reduced waste, recyclable catalyst |

| Hazards | Highly corrosive and hazardous | Milder conditions, less hazardous reagents |

This table provides a comparative overview based on principles of green chemistry.

Catalytic Systems for Eco-friendly Production

The development of eco-friendly production methods for specialty chemicals like this compound is a significant goal in modern synthetic chemistry. Traditional synthesis routes for such polysubstituted nitroaromatics often rely on stoichiometric reagents and harsh conditions, leading to significant waste generation and environmental concerns. In contrast, catalytic systems offer a more sustainable alternative by enabling reactions with higher efficiency, selectivity, and under milder conditions.

While specific research on catalytic systems for the eco-friendly production of this compound is not extensively documented in publicly available literature, general principles from the synthesis of other halogenated nitroaromatics can be applied. The focus of green chemistry in this context is on the use of solid acid catalysts, phase-transfer catalysts, and metal-based catalysts that can be easily recovered and reused.

For the nitration step, which is key to the synthesis of this compound, solid acid catalysts such as zeolites and supported heteropoly acids are promising alternatives to the conventional mixed acid (sulfuric and nitric acid) process. These solid catalysts can reduce the use of corrosive liquid acids and simplify product purification. For instance, the nitration of chlorobenzene (B131634) has been studied using zeolite Hβ, which demonstrates the potential for such catalysts in the synthesis of halogenated nitroaromatics.

Similarly, for the halogenation steps (bromination and chlorination), catalytic methods can enhance selectivity and reduce the environmental impact. For example, palladium-catalyzed reactions are known for their efficiency in forming carbon-halogen bonds under mild conditions. While direct catalytic synthesis data for this compound is scarce, the following table illustrates hypothetical catalytic systems based on analogous transformations reported for similar compounds, highlighting potential avenues for research.

Hypothetical Catalytic Systems for Key Synthetic Steps

| Synthetic Step | Catalyst | Reaction Conditions | Potential Advantages | Hypothetical Yield (%) |

|---|---|---|---|---|

| Nitration of 2-bromo-1-chloro-3-methylbenzene | Zeolite H-beta | Acetonitrile (B52724), 80°C | Reusable catalyst, reduced acid waste | 85-90 |

| Bromination of 2-chloro-3-methyl-4-nitrophenol | Pd(OAc)₂/ligand | DMF, 100°C | High selectivity, mild conditions | >90 |

| Chlorination of 1-bromo-3-methyl-4-nitrobenzene | CuCl₂/O₂ | Acetic acid, 120°C | Use of air as oxidant | 80-85 |

Note: The data presented in this table is illustrative and based on catalytic systems used for similar transformations of substituted aromatic compounds. Specific research is required to validate these systems for the synthesis of this compound.

Solvent Minimization and Atom Economy Considerations

Solvent minimization and high atom economy are central tenets of green chemistry, aiming to reduce waste and improve the efficiency of chemical processes. The synthesis of a complex molecule like this compound typically involves multiple steps, each with the potential for solvent use and byproduct formation.

Solvent Minimization:

Traditional organic syntheses often utilize large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health risks. Modern approaches focus on:

Solvent-free reactions: Conducting reactions in the absence of a solvent, often using the reactants themselves as the medium, can significantly reduce waste. This is particularly feasible for reactions involving solid catalysts.

Use of greener solvents: When a solvent is necessary, the use of environmentally benign alternatives such as water, supercritical fluids (like CO₂), or ionic liquids is encouraged. For instance, nitration reactions have been explored in aqueous media using surfactants to facilitate the reaction between the organic substrate and the nitrating agent.

Atom Economy:

Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. rsc.org A higher atom economy signifies a more efficient and less wasteful process. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edusavemyexams.com

To illustrate the concept for the synthesis of this compound, let's consider a hypothetical final nitration step of a precursor, 1-Bromo-2-chloro-3-methylbenzene.

Reactants:

1-Bromo-2-chloro-3-methylbenzene (C₇H₆BrCl) - MW: 205.48 g/mol

Nitric Acid (HNO₃) - MW: 63.01 g/mol

Sulfuric Acid (H₂SO₄) as a catalyst/dehydrating agent - MW: 98.08 g/mol

Product:

this compound (C₇H₅BrClNO₂) - MW: 250.48 g/mol nih.gov

Water (H₂O) - MW: 18.02 g/mol

In this idealized reaction, the atom economy would be calculated as:

% Atom Economy = [250.48 / (205.48 + 63.01)] x 100 ≈ 93.3%

The following table provides a comparative analysis of hypothetical synthetic routes for this compound, highlighting the impact of different methodologies on solvent use and theoretical atom economy.

Illustrative Comparison of Synthetic Approaches

| Synthetic Approach | Typical Solvents | Key Reagents | Theoretical Atom Economy (%) | Key Considerations |

|---|---|---|---|---|

| Traditional Route | Dichloromethane, Sulfuric Acid | Nitric Acid, Bromine, Chlorine | < 50% (multi-step) | High solvent usage, corrosive reagents, significant byproduct formation. |

| Catalytic Route | Acetonitrile (recyclable) | Solid acid catalyst, N-bromosuccinimide, N-chlorosuccinimide | > 70% (multi-step) | Reduced use of hazardous reagents, catalyst reusability, improved selectivity. |

| Solvent-Free (Hypothetical) | None | Solid-supported reagents | > 80% (multi-step) | Minimal waste, requires optimization of reaction conditions (e.g., temperature, mixing). |

Note: The atom economy values are estimates for multi-step syntheses and are highly dependent on the specific reagents and reaction pathways chosen. The data is for illustrative purposes to highlight the principles of green chemistry.

Elucidating Reactivity and Transformational Chemistry of 1 Bromo 2 Chloro 3 Methyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.org In the case of 1-bromo-2-chloro-3-methyl-4-nitrobenzene, the strongly deactivating nitro group is crucial for activating the ring towards nucleophilic attack. wikipedia.orgbyjus.com

Mechanistic Studies of Halogen Displacement by Various Nucleophiles

The generally accepted mechanism for SNAr reactions on activated aryl halides proceeds through a two-step addition-elimination process. libretexts.orgyoutube.com The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this intermediate. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

For this compound, nucleophilic attack can theoretically occur at either the carbon bearing the bromine or the one bearing the chlorine. The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. wikipedia.org

Influence of Substituent Effects on SNAr Regioselectivity and Rate

The rate and regioselectivity of SNAr reactions are profoundly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate through resonance. wikipedia.orgbyjus.commasterorganicchemistry.com

In this compound, the nitro group is para to the bromine atom and meta to the chlorine atom. This positioning has critical consequences for reactivity:

Activation: The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack. masterorganicchemistry.com

Regioselectivity: The nitro group can effectively stabilize the negative charge of the Meisenheimer complex formed during the substitution of the para-positioned bromine through resonance. libretexts.org Conversely, a meta-positioned nitro group offers only inductive stabilization, which is less effective. byjus.com Therefore, nucleophilic substitution is expected to occur preferentially at the C-1 position, leading to the displacement of the bromide ion.

The following table summarizes the expected reactivity at each halogen-bearing carbon:

| Position of Attack | Leaving Group | Position of Nitro Group | Stabilizing Effects | Expected Reactivity |

| C1 | Bromo | para | Resonance and Inductive | High |

| C2 | Chloro | meta | Inductive only | Low |

Electrophilic Aromatic Substitution (EAS) Reactivity Studies

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The outcome of EAS on a substituted benzene ring is dictated by the electronic nature of the existing substituents, which can be either activating or deactivating and direct the incoming electrophile to specific positions. libretexts.orgchadsprep.com

Directed Aromatic Electrophilic Attack and Product Distribution

The directing effects of the substituents on this compound must be considered collectively to predict the site of electrophilic attack.

-Br and -Cl (Halogens): Halogens are deactivating yet ortho, para-directing. chadsprep.commasterorganicchemistry.com

-CH₃ (Methyl): The methyl group is an activating, ortho, para-director. masterorganicchemistry.comyoutube.com

-NO₂ (Nitro): The nitro group is a strong deactivating, meta-director. chadsprep.commasterorganicchemistry.com

When multiple substituents are present, the directing effects can be either synergistic or competitive. pearson.com If the directing effects of the groups are in conflict, the most powerful activating group generally controls the position of substitution. pressbooks.pub In this molecule, the weakly activating methyl group will have a more significant influence than the deactivating halogens and the strongly deactivating nitro group.

The potential sites for electrophilic attack are C-5 and C-6. Let's analyze the directing effects for each available position:

Position C-5: This position is ortho to the nitro group and meta to both the methyl group and the bromine atom. It is also para to the chlorine atom.

Position C-6: This position is meta to the nitro group and ortho to the methyl group and the bromine atom. It is also meta to the chlorine atom.

Considering the directing properties:

The methyl group directs ortho (to C-2 and C-6) and para (to C-5).

The bromine directs ortho (to C-2 and C-6) and para (to C-4, which is occupied).

The chlorine directs ortho (to C-1 and C-3, which are occupied) and para (to C-5).

The nitro group directs meta (to C-2 and C-6).

Based on this analysis, position C-6 is favored by the ortho-directing effects of the activating methyl group and the ortho-directing bromine, as well as the meta-directing effect of the deactivating nitro group. Position C-5 is favored by the para-directing effects of the methyl and chloro groups. The synergistic directing effect towards C-6 by the activating methyl group and the deactivating nitro and bromo groups suggests that substitution at C-6 is the most likely outcome. Steric hindrance from the adjacent methyl group at C-3 might slightly disfavor attack at C-2 if it were available.

Aromatic Activation/Deactivation by Halogen, Methyl, and Nitro Groups

Activating Group: The methyl (-CH₃) group is an electron-donating group that activates the ring towards electrophilic attack, making the reaction faster than with benzene. youtube.com

Deactivating Groups: The halogens (-Br and -Cl) are electron-withdrawing through induction and thus deactivate the ring. masterorganicchemistry.com The nitro (-NO₂) group is a very strong deactivating group due to both its inductive and resonance effects, making the ring much less reactive than benzene. chadsprep.commasterorganicchemistry.com

In this compound, the presence of three deactivating groups (two halogens and one strong nitro group) and only one weakly activating group (methyl) renders the aromatic ring strongly deactivated towards electrophilic aromatic substitution. Consequently, forcing an EAS reaction on this substrate would require harsh reaction conditions. libretexts.org

The following table summarizes the nature of each substituent:

| Substituent | Electronic Effect | Ring Activity | Directing Effect |

| -Br | Inductively withdrawing, weakly resonance donating | Deactivating | Ortho, Para |

| -Cl | Inductively withdrawing, weakly resonance donating | Deactivating | Ortho, Para |

| -CH₃ | Inductively donating | Activating | Ortho, Para |

| -NO₂ | Inductively and resonance withdrawing | Strongly Deactivating | Meta |

Chemoselective Reduction of the Nitro Group

The reduction of a nitro group on an aromatic ring that also contains halogen substituents presents a challenge of chemoselectivity. The goal is to reduce the nitro group to an amino group without causing dehalogenation (removal of the bromine or chlorine atoms).

Several methods are available for the selective reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common method for nitro reduction, but it can sometimes lead to dehalogenation, especially with aryl bromides and iodides. organic-chemistry.orgcommonorganicchemistry.com

More chemoselective methods for reducing nitroarenes in the presence of halogens include:

Metal/Acid Systems: Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid can effectively reduce the nitro group while leaving the halogens intact. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this purpose. commonorganicchemistry.com

Sodium Sulfide (B99878): Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) can be used for the selective reduction of one nitro group in the presence of others and is generally compatible with halogen substituents. commonorganicchemistry.com

Transfer Hydrogenation: This method, often employing hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C under specific conditions, can selectively reduce nitro groups on halogenated nitroarenes. organic-chemistry.org

For this compound, the use of a system like Fe/HCl or SnCl₂/HCl would be a standard laboratory approach to achieve the chemoselective reduction of the nitro group to form 4-bromo-5-chloro-2-methylaniline.

The following table lists some common reagents for nitro group reduction and their general selectivity profile in the presence of halogens:

| Reagent | General Selectivity | Potential for Dehalogenation |

| H₂, Pd/C | High for nitro reduction | Can occur, especially with bromides and iodides |

| Fe/Acid | Good chemoselectivity | Low |

| Zn/Acid | Good chemoselectivity | Low |

| SnCl₂ | Good chemoselectivity | Low |

| Na₂S | Good for selective reduction | Low |

Catalytic Hydrogenation and Transfer Hydrogenation Methods

The reduction of the nitro group is a pivotal transformation of this compound, converting it into the corresponding aniline (B41778), 5-bromo-4-chloro-2-methylaniline. This reaction opens up a vast landscape of further chemical modifications. The primary methods for achieving this reduction are catalytic hydrogenation and transfer hydrogenation, chosen for their efficiency and selectivity.

Catalytic Hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For nitroarenes, catalysts based on palladium (Pd), platinum (Pt), and nickel (Ni) are commonly employed. The reaction is typically performed by bubbling hydrogen gas through a solution of the nitro compound containing the catalyst. The choice of catalyst and reaction conditions can be tuned to avoid the undesired hydrodehalogenation (removal of bromine or chlorine atoms).

Transfer Hydrogenation offers a safer and often more convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include formic acid (HCOOH), ammonium (B1175870) formate (B1220265) (HCOONH₄), and isopropanol. Ruthenium and palladium complexes are often effective catalysts for this process. researchgate.net Transfer hydrogenation can exhibit high chemoselectivity, reducing the nitro group while leaving the carbon-halogen bonds intact.

The table below summarizes typical conditions for the hydrogenation of substituted nitrobenzenes, which are analogous to the reduction of this compound.

| Reaction Type | Catalyst | Hydrogen Source | Solvent | Temperature | Product |

| Catalytic Hydrogenation | Pd/C | H₂ (gas) | Ethanol | Room Temp | Amino-substituted benzene |

| Transfer Hydrogenation | Ru-complex | Formic Acid | Isopropanol | 80 °C | Amino-substituted benzene |

| Transfer Hydrogenation | Pd/C | Ammonium Formate | Methanol | Room Temp | Amino-substituted benzene |

This table presents generalized conditions based on common laboratory practices for the reduction of nitroarenes.

Derivatization Pathways of the Resulting Amino-Substituted Benzenes

The product of hydrogenation, 5-bromo-4-chloro-2-methylaniline, is a versatile intermediate. biosynth.combldpharm.comsigmaaldrich.comsigmaaldrich.comcalpaclab.com The presence of the amino group allows for a wide array of derivatization reactions, enabling the synthesis of more complex molecules. The reactivity of this aniline is analogous to similar dihalogenated anilines, which are used as building blocks in medicinal chemistry and materials science. ossila.com

Key derivatization pathways include:

Diazotization: The primary amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly useful and can be substituted by a variety of nucleophiles (e.g., -OH, -CN, -F, -I) in Sandmeyer-type reactions.

Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. This is often used to protect the amino group or to introduce specific functional moieties.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is prevalent in many pharmaceutical compounds.

N-Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination provides a more controlled method for introducing alkyl groups.

Cross-Coupling: The amino group can direct ortho-lithiation, which can then be used in further reactions. More commonly, the remaining bromo and chloro substituents are targets for cross-coupling, as discussed in the next section.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine and carbon-chlorine bonds in this compound are ideal sites for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. A key aspect of the reactivity of this substrate is the chemoselectivity: the C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed systems, allowing for selective functionalization.

C-C Bond Formation via Suzuki, Heck, and Sonogashira Type Reactions

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, using a palladium catalyst and a base. researchgate.netlibretexts.orgresearchgate.netnih.govnih.gov Given the higher reactivity of the C-Br bond, this compound would selectively react with a boronic acid at the bromine-bearing carbon.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netwikipedia.orgorganic-chemistry.orgrsc.org A palladium catalyst and a base are required. The reaction with this compound would be expected to yield a stilbene-like derivative via selective reaction at the C-Br bond.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. nih.govorganic-chemistry.orgwikipedia.orglibretexts.orgnih.gov This method allows for the introduction of an alkynyl group, a valuable synthon for further transformations, again with high selectivity for the C-Br bond over the C-Cl bond.

The following table summarizes representative conditions for these cross-coupling reactions on bromo-substituted aromatic compounds.

| Reaction | Catalyst | Base | Solvent | Coupling Partner |

| Suzuki | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or Toluene | Arylboronic acid |

| Heck | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or DMA | Alkene (e.g., styrene) |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | Terminal alkyne |

This table illustrates typical conditions derived from studies on various bromoarenes. researchgate.netresearchgate.netresearchgate.netnih.gov

Mechanistic Insights into Catalyst Turnover and Selectivity

The mechanisms of the Suzuki, Heck, and Sonogashira reactions are based on a catalytic cycle involving a palladium center that shuttles between its Pd(0) and Pd(II) oxidation states.

The catalytic cycle generally consists of three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate (Ar-Pd-X). This step is typically rate-determining. The reactivity order for halides is I > Br > OTf >> Cl, which forms the basis for the chemoselectivity observed in dihalogenated substrates like this compound. The weaker carbon-bromine bond reacts much faster than the stronger carbon-chlorine bond. stackexchange.com

Transmetalation (Suzuki) / Carbopalladation (Heck) / Alkyne Coordination (Sonogashira):

In the Suzuki reaction, the boronic acid, activated by the base, undergoes transmetalation, where the aryl group from the boron reagent replaces the halide on the palladium center. libretexts.org

In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond (carbopalladation). wikipedia.org

In the Sonogashira reaction, the copper acetylide (formed from the terminal alkyne and Cu(I) salt) undergoes transmetalation with the Pd(II) complex. wikipedia.orglibretexts.org

Reductive Elimination (Suzuki, Sonogashira) / β-Hydride Elimination (Heck):

In the Suzuki and Sonogashira reactions, the newly formed di-organopalladium intermediate undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.

In the Heck reaction, a β-hydride elimination from the alkyl-palladium intermediate forms the alkene product and a hydrido-palladium species. This is followed by reductive elimination of HX with the base, regenerating the Pd(0) catalyst.

Catalyst Turnover and Selectivity: The efficiency of the catalyst (turnover) is influenced by the electronic and steric properties of the substrate. The electron-withdrawing nitro group on this compound accelerates the initial oxidative addition step, which can lead to higher reaction rates. Conversely, the steric hindrance from the adjacent methyl and chloro groups might slightly impede the approach of the bulky palladium catalyst to the C-Br bond, potentially requiring more robust ligands or higher temperatures to achieve optimal turnover. The remarkable selectivity for the C-Br bond is a direct consequence of the difference in bond dissociation energies and the corresponding kinetics of oxidative addition.

Advanced Spectroscopic and Mechanistic Characterization Techniques

In situ Spectroscopic Monitoring for Reaction Pathway Elucidation

Understanding the formation of 1-Bromo-2-chloro-3-methyl-4-nitrobenzene, typically synthesized via electrophilic aromatic substitution, requires detailed knowledge of the reaction pathway, including the formation of intermediates and potential side products. wikipedia.orgbyjus.commasterorganicchemistry.com In situ spectroscopic techniques are invaluable for this purpose, as they allow for real-time monitoring of the reaction mixture without the need for sampling, thus preserving the integrity of the chemical process.

The nitration of 3-bromo-2-chlorotoluene is a plausible route to the title compound. The reaction begins with the generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. byjus.comchemistrysteps.com The aromatic ring of the substrate then attacks this powerful electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comchemistrysteps.com A weak base then removes a proton to restore aromaticity, yielding the final product. masterorganicchemistry.com

In situ monitoring, often using fiber-optic probes coupled to Fourier Transform Infrared (FT-IR) or Raman spectrometers, can track this process as it happens. For instance, FT-IR spectroscopy can monitor the disappearance of reactant vibrational bands and the concurrent appearance of product bands. Specifically, the strong and characteristic symmetric and asymmetric stretching vibrations of the newly introduced nitro group (NO₂) would emerge and intensify as the reaction progresses. mdpi.com These bands typically appear in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). researchgate.net

By tracking the concentration profiles of reactants, intermediates, and products over time, a detailed kinetic and mechanistic model can be constructed. This allows for the identification of rate-determining steps and the optimization of reaction conditions (e.g., temperature, reagent concentration) to maximize the yield of the desired isomer and minimize the formation of impurities. acs.org

Multi-dimensional NMR Spectroscopy for Complex Structural and Dynamic Analysis

While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial structural information, the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a polysubstituted aromatic compound like this compound requires more sophisticated techniques. Multi-dimensional NMR, such as COSY, HSQC, and HMBC, is essential for elucidating the precise connectivity and spatial relationships of atoms within the molecule. wikipedia.org

The analysis involves a series of experiments to build a complete picture of the molecular framework:

¹H NMR: Would show signals for the two aromatic protons and the methyl group protons. Their chemical shifts are influenced by the electronic effects of the bromo, chloro, and nitro substituents.

¹³C NMR: Would reveal seven distinct signals corresponding to the seven carbon atoms in the molecule.

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, a cross-peak would be expected between the two adjacent aromatic protons, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. wikipedia.org It would definitively link the signals of the two aromatic protons and the methyl protons to their respective carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | Atom | Predicted δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | C | ~120 | - |

| 2 | C | ~135 | H6, H-Methyl |

| 3 | C | ~138 | H5, H-Methyl |

| 4 | C | ~148 | H6, H5, H-Methyl |

| 5 | C | ~128 | H6 |

| 6 | C | ~125 | H5 |

| - | -CH₃ | ~2.4 | C2, C3, C4 |

| 5 | H | ~7.6 | C1, C3, C4, C6 |

| 6 | H | ~7.8 | C1, C2, C4, C5 |

Note: Predicted chemical shifts (δ) are estimates based on substituent effects in similar compounds. stackexchange.comchemicalbook.comchemicalbook.com

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" that is unique to a specific compound. irjet.net These techniques probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the strengths of the bonds connecting them. researchgate.net For this compound, the spectra would be rich with characteristic bands corresponding to the various functional groups and the benzene (B151609) ring itself.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations that result in a change in the dipole moment. rsc.org Strong absorptions would be expected for the highly polar N-O bonds of the nitro group.

Raman Spectroscopy: Raman spectroscopy detects light scattered from the sample. Vibrational modes that involve a change in the polarizability of the molecule are Raman-active. irjet.net The vibrations of the aromatic ring and the C-Br and C-Cl bonds are often strong in the Raman spectrum.

The combination of both techniques provides a comprehensive vibrational profile. Computational methods, particularly Density Functional Theory (DFT), are often employed alongside experimental work to calculate the vibrational frequencies and intensities, which aids in the precise assignment of each observed band to a specific molecular motion. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Very Strong / Medium |

| Symmetric NO₂ Stretch | 1300 - 1370 | Very Strong / Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong / Medium-Strong |

| C-N Stretch | ~1100 | Medium / Medium |

| C-Cl Stretch | 600 - 800 | Strong / Strong |

| C-Br Stretch | 500 - 650 | Strong / Very Strong |

Data compiled from studies on related halogenated nitrobenzenes. mdpi.comresearchgate.netirjet.netresearchgate.net

High-Resolution Mass Spectrometry in Reaction Mechanism Investigation and Product Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. docbrown.info Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula. docbrown.info For this compound (C₇H₅BrClNO₂), HRMS would confirm its molecular weight of approximately 250.48 g/mol . nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. The combination of these isotopes produces a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing both halogens, providing unambiguous evidence for their presence.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₇H₅³⁵Cl⁷⁹Br¹⁴N¹⁶O₂ | 248.9192 | 100.0 |

| C₇H₅³⁷Cl⁷⁹Br¹⁴N¹⁶O₂ | 250.9163 | 32.0 |

| C₇H₅³⁵Cl⁸¹Br¹⁴N¹⁶O₂ | 250.9172 | 97.3 |

| C₇H₅³⁷Cl⁸¹Br¹⁴N¹⁶O₂ | 252.9142 | 31.1 |

Calculated based on natural isotopic abundances.

Furthermore, HRMS is instrumental in assessing product purity. It can detect and identify trace-level impurities, such as isomeric byproducts from the nitration reaction or unreacted starting materials, with high sensitivity. researchgate.net In mechanistic studies, HRMS can be used to trap and identify transient intermediates or minor products, providing direct evidence for proposed reaction pathways. acs.org

Theoretical and Computational Chemistry Studies on 1 Bromo 2 Chloro 3 Methyl 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-Bromo-2-chloro-3-methyl-4-nitrobenzene, offering insights into its stability, reactivity, and electronic nature.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

For this compound, the presence of multiple substituents with different electronic effects (electron-donating methyl group and electron-withdrawing nitro, chloro, and bromo groups) significantly influences the FMOs. The strong electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, with a particularly pronounced effect on the LUMO. This lowering of the LUMO energy makes the molecule more susceptible to nucleophilic attack. DFT calculations on similar substituted nitrobenzenes have shown that electron-withdrawing groups generally decrease the HOMO-LUMO gap, which correlates with higher reactivity. globalresearchonline.netbohrium.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the reactivity of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index for this compound would suggest a greater susceptibility towards reactions with nucleophiles. Studies on other halogenated nitrobenzenes have demonstrated the utility of these descriptors in predicting reactivity trends. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (Illustrative Values) Note: These are estimated values based on trends observed for similar substituted nitrobenzenes and are for illustrative purposes. Actual values would require specific DFT calculations.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -8.5 to -7.5 | Indicates moderate electron-donating ability. |

| ELUMO | -3.0 to -2.0 | Indicates strong electron-accepting ability, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.5 to 4.5 | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electronegativity (χ) | 5.75 to 4.75 | Represents the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.75 to 2.25 | A lower value indicates higher reactivity. |

| Electrophilicity Index (ω) | >3.0 | A high value signifies a strong electrophilic character. |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map would show regions of negative potential (in red) and positive potential (in blue). The most negative potential is expected to be localized around the oxygen atoms of the nitro group, due to their high electronegativity. Regions of positive potential are anticipated around the hydrogen atoms of the methyl group and, significantly, on the aromatic ring carbons, particularly those bearing the electron-withdrawing groups.

The electron-withdrawing nature of the nitro, bromo, and chloro substituents depletes the electron density of the benzene (B151609) ring, making it electrophilic. The MEP would highlight the carbon atoms ortho and para to the nitro group as being particularly electron-deficient and thus susceptible to nucleophilic attack. Computational studies on other nitroaromatics confirm that the carbon atom bearing the nitro group, as well as the ortho and para positions, exhibit significant positive electrostatic potential, which is a key factor in their reactivity towards nucleophiles. globalresearchonline.netrsc.org

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the detailed mechanisms of reactions involving this compound, such as Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS).

SNAr Reactions: The benzene ring in this compound is activated towards SNAr reactions due to the presence of the strongly electron-withdrawing nitro group. Computational studies on similar systems show that SNAr reactions typically proceed via a two-step addition-elimination mechanism. youtube.com In the first step, a nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The nitro group is crucial in stabilizing this intermediate by delocalizing the negative charge. nih.gov In the second step, the leaving group (either bromo or chloro) is expelled, restoring the aromaticity of the ring.

Computational modeling can map the potential energy surface for the attack of a nucleophile at the carbon atoms bearing the bromo and chloro substituents. The relative activation energies for the formation of the corresponding Meisenheimer complexes would determine the regioselectivity of the substitution. Generally, the carbon-fluorine bond is the most readily cleaved in SNAr reactions, followed by the carbon-chlorine and carbon-bromine bonds. However, the exact pathway can be influenced by the specific nucleophile and reaction conditions. researchgate.net

Computational chemistry allows for the calculation of the energies of reactants, transition states, intermediates, and products, providing a complete energetic profile of a reaction.

For EAS reactions, the stability of the Wheland intermediate (arenium ion) is paramount. The positive charge of this intermediate is destabilized by the electron-withdrawing nitro and halogen groups but stabilized by the electron-donating methyl group. Energetic profiling would likely show that electrophilic attack is disfavored compared to SNAr reactions.

Table 2: Predicted Energetic Features for SNAr and EAS Reactions (Illustrative) Note: These are qualitative predictions based on the known effects of the substituents.

| Reaction Type | Key Intermediate | Predicted Relative Stability of Intermediate | Predicted Relative Activation Energy |

|---|---|---|---|

| SNAr (attack at C1-Br) | Meisenheimer Complex | High (stabilized by para-nitro) | Lower |

| SNAr (attack at C2-Cl) | Meisenheimer Complex | Moderate (stabilized by meta-nitro) | Higher |

| EAS | Wheland Intermediate | Low (destabilized by nitro and halogens) | Very High |

Structure-Reactivity Relationships from Computational Approaches

Computational approaches are invaluable for establishing quantitative structure-activity relationships (QSAR). nih.govnih.gov For this compound, the arrangement of the substituents on the benzene ring dictates its reactivity.

The computational data from FMO analysis, MEP maps, and reaction modeling can be correlated with experimental observations of reactivity. For instance, a lower LUMO energy and a more positive electrostatic potential on the ring carbons are expected to correlate with a faster rate of SNAr reactions.

The interplay between the electron-donating methyl group and the electron-withdrawing nitro and halogen groups creates a unique reactivity profile. The methyl group, while generally activating for EAS, can influence the electron distribution in a way that might subtly affect the rate and regioselectivity of SNAr reactions. DFT studies on substituted nitrobenzenes have shown that the nature and position of substituents have a significant impact on the bond dissociation energies and reaction energy profiles. acs.org For example, the carbon-nitro bond dissociation energy in substituted nitrobenzenes has been shown to correlate with the Hammett constant of the substituent, providing a quantitative link between electronic structure and reactivity. acs.org

By comparing the computed properties of this compound with a series of related compounds, it would be possible to build a predictive model for its chemical behavior in various reaction types.

Influence of Substituent Interactions on Reaction Dynamics

The nitro group (-NO₂) is a strong electron-withdrawing group, both through resonance and inductive effects. This deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density. chemguide.co.ukyoutube.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The methyl group (-CH₃) is an electron-donating group through an inductive effect, which activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. chemguide.co.uk The bromo (-Br) and chloro (-Cl) substituents are halogens, which exhibit a dual electronic nature. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. chemguide.co.uk

In this compound, the substituents are positioned in a way that creates a complex electronic environment. The strong deactivating effect of the nitro group at position 4 is somewhat counteracted by the activating methyl group at position 3. The halogens at positions 1 and 2 further withdraw electron density. The torsional angle between the nitro group and the benzene ring, influenced by the adjacent methyl group, can also impact the extent of resonance and thus the electronic properties and photodissociation pathways of the molecule. nih.gov Theoretical studies on substituted nitrobenzenes have shown that the nature and position of substituents significantly influence their unimolecular decomposition. nih.govacs.org For instance, the carbon-nitro bond dissociation energy can be related to the electron-donating or -accepting effect of the other substituents. nih.govacs.org

The steric hindrance caused by the adjacent bromo, chloro, and methyl groups can also play a crucial role in reaction dynamics. For example, in nucleophilic aromatic substitution reactions, the bulky groups around the potential reaction sites can impede the approach of a nucleophile.

Table 1: Electronic and Directing Effects of Substituents on an Aromatic Ring

| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) |

| -Br (Bromo) | Inductively withdrawing, weakly resonance donating | Ortho, Para-directing (deactivating) |

| -Cl (Chloro) | Inductively withdrawing, weakly resonance donating | Ortho, Para-directing (deactivating) |

| -CH₃ (Methyl) | Inductively donating | Ortho, Para-directing (activating) |

| -NO₂ (Nitro) | Inductively and resonance withdrawing | Meta-directing (strongly deactivating) |

Prediction of Regioselectivity and Stereochemical Outcomes

Computational chemistry offers robust methods for predicting the regioselectivity of reactions on polysubstituted benzene rings like this compound. For electrophilic aromatic substitution (EAS), the outcome is determined by the relative stability of the possible Wheland intermediates (also known as arenium ions) that can be formed.

Computational models, such as those based on density functional theory (DFT), can be used to calculate the energies of these intermediates. The position that leads to the most stable intermediate is the predicted site of electrophilic attack. In general, electron-donating groups stabilize the carbocation in the Wheland intermediate, especially when the positive charge is located on the carbon bearing the substituent (ortho and para positions). chemguide.co.uk Conversely, electron-withdrawing groups destabilize the intermediate. chemguide.co.uk

For this compound, the directing effects of the individual substituents are in conflict. The methyl group directs ortho and para, the halogens direct ortho and para, and the nitro group directs meta. The final regioselectivity will be a result of the dominant activating and directing effects. The vacant positions on the ring are at C5 and C6. The methyl group at C3 directs to C2 (blocked), C4 (blocked), and C6. The nitro group at C4 directs to C2 (blocked) and C6. The chloro group at C2 directs to C1 (blocked), C3 (blocked), and C5. The bromo group at C1 directs to C2 (blocked), C4 (blocked), and C6. Thus, electrophilic attack is most likely to be directed towards the C6 position, which is favored by both the activating methyl group and the deactivating nitro and bromo groups.

Modern computational tools like RegioSQM and machine learning models like RegioML can predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. nih.govrsc.orgrsc.orgresearchgate.net These methods often calculate properties like proton affinities or use atomic charges to determine the most likely site of reaction. nih.govrsc.org

In nucleophilic aromatic substitution (SNAr) reactions, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the positions ortho to the nitro group are C3 (bearing a methyl group) and C5 (unsubstituted). The position para to the nitro group is C1 (bearing a bromo group). A strong nucleophile would preferentially attack the carbon atom bearing a good leaving group (like a halogen) that is also activated by the nitro group. Therefore, the most likely site for nucleophilic aromatic substitution would be the C1 position, leading to the displacement of the bromide ion. The presence of the electron-withdrawing chloro group at the adjacent C2 position would further enhance the electrophilicity of C1.

Stereochemical outcomes are generally not a primary consideration for reactions at an aromatic ring itself, as the ring is planar. However, if a reaction were to introduce a new chiral center on a substituent, computational methods could be employed to predict the diastereomeric or enantiomeric excess by modeling the transition states leading to the different stereoisomers.

Table 2: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Most Probable Reaction Site(s) | Rationale |

| Electrophilic Aromatic Substitution | C6 | Converging directing effects of the methyl, nitro, and bromo groups. |

| Nucleophilic Aromatic Substitution | C1 | Activation by the para-nitro group and presence of a good leaving group (bromide). |

Environmental Transformation and Degradation Pathways

Microbial Degradation Mechanisms

The microbial metabolism of chlorinated nitroaromatic compounds has been the subject of extensive study. nih.govresearchgate.net Bacteria and fungi have evolved diverse enzymatic strategies to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy. nih.gov The degradation typically commences with either the reduction of the nitro group or an oxidative attack on the aromatic ring. researchgate.net

While specific degradation products for 1-bromo-2-chloro-3-methyl-4-nitrobenzene have not been documented, pathways for analogous compounds suggest several potential intermediates. The initial steps could involve either the reduction of the nitro group or the oxidative removal of substituents.

For instance, the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. strain RKJ 800 proceeds through the formation of chlorohydroquinone and hydroquinone. nih.gov Similarly, the breakdown of 3-methyl-4-nitrophenol in Burkholderia sp. strain SJ98 yields methyl-1,4-benzoquinone and methylhydroquinone as intermediates. frontiersin.org In the case of 1-chloro-4-nitrobenzene, anaerobic transformation by Comamonadaceae sp. strain LW1 leads to 2-amino-5-chlorophenol through the partial reduction of the nitro group followed by a Bamberger rearrangement. nih.govresearchgate.net

Based on these precedents, the microbial degradation of this compound could proceed through several pathways, generating a series of intermediates.

Postulated Microbial Degradation Intermediates of this compound

| Potential Pathway | Initial Intermediate | Subsequent Intermediates | Analogous Compound |

|---|---|---|---|

| Reductive Pathway | 1-Bromo-2-chloro-3-methyl-4-aminobenzene (Aniline derivative) | Brominated and chlorinated aminophenols | 1-Chloro-4-nitrobenzene nih.govresearchgate.net |

| Oxidative Pathway (Denitration) | 1-Bromo-2-chloro-3-methyl-catechol | Brominated and chlorinated muconic acids | Nitrobenzene (B124822) researchgate.net |

| Oxidative Pathway (Dehalogenation) | 2-Chloro-3-methyl-4-nitrophenol or 1-Bromo-3-methyl-4-nitrophenol | Methyl-nitrocatechols, Benzenetriol derivatives | 2-Chloro-4-nitrophenol nih.gov |

The biochemical transformations of halogenated nitroaromatics are catalyzed by a range of specific enzymes. eurochlor.org Aerobic degradation is often initiated by oxygenases that incorporate one or two oxygen atoms into the aromatic ring, destabilizing it for subsequent cleavage. eurochlor.org

Key enzymatic steps likely involved in the degradation of this compound include:

Nitroreduction: The primary step in many anaerobic and some aerobic pathways is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This is catalyzed by nitroreductases . The resulting aromatic amine is typically more susceptible to further degradation. researchgate.net

Monooxygenase or Dioxygenase Attack: Aerobic bacteria can initiate degradation by using monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring. This can lead to the removal of the nitro group as nitrite (B80452) or the removal of a halogen atom. For example, the degradation of 3-methyl-4-nitrophenol is initiated by a PNP 4-monooxygenase , and dinitrotoluene degradation is started by a dinitrotoluene dioxygenase . researchgate.netfrontiersin.org

Dehalogenation: The removal of bromine and chlorine atoms is a critical step. This can occur through several mechanisms:

Reductive dehalogenation: The replacement of a halogen with a hydrogen atom, common under anaerobic conditions.

Oxidative dehalogenation: Often occurs after initial oxygenase attack, where the halogen is removed from an unstable intermediate.

Hydrolytic dehalogenation: The replacement of a halogen with a hydroxyl group, catalyzed by dehalogenase enzymes. eurochlor.orgmdpi.com

Potential Enzymes in the Degradation of this compound

| Enzyme Class | Biochemical Transformation | Potential Role |

|---|---|---|

| Nitroreductases | Reduction of the nitro group (-NO₂) to an amino group (-NH₂) | Initial transformation to a more biodegradable aniline (B41778) derivative |

| Monooxygenases | Incorporation of one oxygen atom, leading to hydroxylation | Removal of the nitro group or a halogen; formation of phenolic intermediates |

| Dioxygenases | Incorporation of two oxygen atoms, forming a cis-dihydrodiol | Ring activation, leading to catecholic intermediates and subsequent ring cleavage |

| Dehalogenases | Removal of chlorine and bromine atoms | Detoxification and mineralization of the compound |

| Ring-cleavage Dioxygenases | Cleavage of the aromatic ring of catecholic intermediates | Opening the ring structure for entry into central metabolic pathways |

Abiotic Degradation Processes

In the absence of microbial activity, this compound can be transformed by abiotic processes such as photolysis and chemical reactions in aqueous environments.

Nitroaromatic compounds are known to undergo direct photolysis in aqueous solutions when exposed to sunlight. nih.gov The process for nitrobenzene involves the absorption of light, leading to an excited state. This can result in a nitro-nitrite intramolecular rearrangement, forming nitrite ions and phenolic compounds. nih.gov Identified intermediates in the photolysis of nitrobenzene include nitrophenol isomers, nitrohydroquinone, and catechol. nih.gov

For halogenated aromatic compounds, photolysis often results in reductive dehalogenation. Studies on brominated flame retardants show that the carbon-bromine bond can be cleaved upon UV irradiation, leading to debromination and the formation of lower brominated, and potentially more toxic, intermediates. nih.gov The presence of multiple halogens on this compound suggests that photolytic cleavage of both the C-Br and C-Cl bonds is a plausible degradation pathway.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for stable aromatic compounds like chlorinated nitrobenzenes under typical environmental pH conditions. However, redox transformations can play a crucial role.

The nitro group is susceptible to abiotic reduction in anoxic environments where chemical reductants are present. For example, nitrobenzene can be abiotically transformed into aniline in the presence of reduced iron-bearing smectite clays. researchgate.net This process involves the structural Fe(II) in the clay acting as an electron donor to reduce the nitro group. researchgate.net Similarly, various catalysts can facilitate the hydrogenation of the nitro group to an amine. nih.gov It is therefore plausible that this compound could be abiotically reduced to 1-bromo-2-chloro-3-methyl-4-aminobenzene in sediment, groundwater, or soil environments rich in reducing minerals.

Applications of 1 Bromo 2 Chloro 3 Methyl 4 Nitrobenzene As a Synthetic Synthon

Precursor in the Synthesis of Complex Organic Scaffolds

The polysubstituted nature of 1-Bromo-2-chloro-3-methyl-4-nitrobenzene makes it a potentially valuable starting material for constructing elaborate molecular frameworks.

A comprehensive search of scientific literature does not yield specific examples where this compound is used as a direct precursor for the synthesis of complex heterocyclic or polyfunctional organic systems. While related chloro-nitroaromatic compounds are known intermediates for heterocycles, research explicitly detailing this application for this specific molecule is not available. researchgate.net

There are no detailed research findings or established protocols in the reviewed literature that describe the use of this compound in the synthesis of advanced polyaromatic or macrocyclic structures.

Role in Functional Materials Science

The incorporation of halogen and nitro functionalities onto an aromatic ring can impart specific electronic properties to a molecule, suggesting potential applications in materials science.

No specific studies were found that investigate or confirm the application of this compound as a component in the development of optoelectronic or sensing materials. Research into related nitroaromatic compounds for such purposes exists, but it does not extend to this particular isomer. chemimpex.com

A review of the literature did not uncover any research where this compound is utilized as a monomer for the synthesis of specialty polymers.

Ligand Precursors in Catalysis

The functional groups on this compound could theoretically be modified to form chelating ligands for metal catalysts. For example, substitution of the halogens with phosphine (B1218219) or amine groups could yield bidentate ligands. However, the scientific literature does not currently contain specific examples of this compound being used as a ligand precursor for catalytic applications.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-2-nitrophenylacetic acid |

| Benzene (B151609) |

| Carbon-bromine |

Development of Advanced Analytical Methodologies for 1 Bromo 2 Chloro 3 Methyl 4 Nitrobenzene and Its Derivatives

Hyphenated Chromatographic Techniques for Trace Analysis and Purity Profiling

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopic methods, are indispensable for the trace analysis and purity profiling of 1-bromo-2-chloro-3-methyl-4-nitrobenzene. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with diode-array detection (DAD) are particularly well-suited for this purpose.

Gas chromatography is an ideal technique for the separation of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, GC-MS provides not only retention time data for identification but also mass spectra that offer structural information, enabling the unambiguous identification of the target analyte and its impurities. amazonaws.com The fragmentation pattern in the mass spectrum is unique to the molecule's structure and can be used to identify related substances and potential degradation products. libretexts.orgchemguide.co.uk For instance, the presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, aiding in the confirmation of the elemental composition of the fragments. youtube.comyoutube.comwhitman.edu

A typical GC-MS method for the analysis of halogenated nitroaromatic compounds would involve a capillary column with a non-polar or medium-polarity stationary phase. The injection would be in splitless mode to enhance sensitivity for trace analysis.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Column | SPB-1 (30 m x 0.25 mm i.d., 1.0 µm film thickness) |

| Carrier Gas | Helium |

| Oven Program | 180°C (4 min), then 20°C/min to 220°C (19 min) |

| Injector Temp. | 250°C |

| MSD Temp. | 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | 50-350 amu |

High-performance liquid chromatography (HPLC) offers a complementary approach, particularly for less volatile derivatives or for monitoring reactions in the liquid phase. cdc.gov Coupling HPLC with a UV-Vis diode-array detector (DAD) allows for the acquisition of UV spectra for each eluting peak, which can aid in peak identification and purity assessment. researchgate.net A reversed-phase HPLC method using a C18 column is commonly employed for the separation of nitroaromatic compounds. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.com

Table 2: Example HPLC-DAD Conditions for Purity Profiling

| Parameter | Value |

| Column | Newcrom R1 C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (210-400 nm) |

| Column Temp. | 30°C |

The combination of these hyphenated techniques allows for the development of robust analytical methods for the determination of this compound in various matrices, from trace-level environmental samples to highly concentrated reaction mixtures, ensuring comprehensive purity profiling. epa.govresearchgate.netgoogle.com

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods provide a powerful and cost-effective means to investigate the redox properties of this compound and to monitor its transformation during chemical reactions. Cyclic voltammetry (CV) is a key technique used to determine the reduction and oxidation potentials of electroactive species and to gain insights into the mechanisms of electron transfer processes. researchgate.netresearchgate.netutexas.edu

The electrochemical reduction of nitroaromatic compounds is a well-studied process. xmu.edu.cn In aprotic solvents, the reduction of nitrobenzene (B124822) typically proceeds through a one-electron transfer to form a stable radical anion, followed by a second one-electron transfer at a more negative potential to form the dianion. utexas.edu The presence of electron-withdrawing groups like bromine, chlorine, and the nitro group itself on the benzene (B151609) ring will influence the reduction potential, generally making the compound easier to reduce. quora.com

A cyclic voltammetry experiment for this compound would likely show at least one reduction peak corresponding to the formation of the radical anion. The potential at which this peak occurs provides valuable information about the compound's electron-accepting ability. By varying the scan rate, it is possible to study the stability of the generated radical species.

Table 3: Hypothetical Cyclic Voltammetry Data for the Reduction of this compound

| Parameter | Value |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate |

| Analyte Conc. | 1 mM |

| Scan Rate | 100 mV/s |

| First Reduction Potential (Epc1) | -0.85 V vs. Ag/AgCl |

The ability to monitor these electrochemical signals in real-time makes these methods suitable for reaction monitoring. For example, during the synthesis or reduction of this compound, changes in the voltammetric response can be correlated with the consumption of the reactant and the formation of products. This allows for precise control over the reaction conditions and endpoint determination. ijraset.com

Advanced Spectroscopic Approaches for Non-Invasive Process Control

Advanced spectroscopic techniques, particularly those that can be implemented in-situ, are at the forefront of non-invasive process control for the synthesis and purification of chemical compounds. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are integral to Process Analytical Technology (PAT), enabling real-time monitoring of critical process parameters. youtube.comrsc.orgmdpi.com

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, can be directly immersed into a reaction vessel to monitor the concentration of reactants, intermediates, and products as the reaction progresses. youtube.commdpi.com The nitro group (NO₂) in this compound has strong and characteristic infrared absorption bands, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). By tracking the intensity of these bands, one can follow the consumption of the nitroaromatic starting material during a reduction reaction, or its formation during a nitration process.

Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly complementary to FTIR. researchgate.netcapes.gov.br It is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid-state transformations such as polymorphism and crystallization. nih.govyoutube.com The aromatic ring vibrations and the nitro group stretches of this compound would give rise to distinct Raman signals. For instance, the symmetric stretching vibration of the nitro group is typically observed as a strong band in the Raman spectrum. capes.gov.br Real-time monitoring of these Raman bands can provide valuable information on reaction kinetics and endpoint determination. researchgate.netrsc.org

Table 4: Expected Vibrational Spectroscopy Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| NO₂ Asymmetric Stretch | ~1530 | Weak or inactive |

| NO₂ Symmetric Stretch | ~1350 | Strong, ~1350 |

| C-Br Stretch | ~600-500 | Strong |

| C-Cl Stretch | ~800-600 | Strong |

| Aromatic C-H Stretch | ~3100-3000 | Moderate |

| Aromatic Ring Vibrations | ~1600-1450 | Strong |

The integration of these advanced spectroscopic approaches into the manufacturing process of this compound and its derivatives allows for a deeper understanding and control of the chemical transformations, leading to improved efficiency, consistency, and product quality.

Future Research Directions and Emerging Challenges

Discovery of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage Functionalization | Modular approach, rapid access to analogues | Regioselectivity control on a highly substituted ring |

| [3+3] Annulation Protocols | Convergent synthesis, potential for complexity | Availability of suitable precursors |

| Catalytic Cross-Coupling | High efficiency and selectivity | Catalyst tolerance to the nitro group |

| Green Synthetic Methods | Reduced environmental impact, safer processes | Maintaining high yields and selectivity |

Moreover, the principles of green chemistry are increasingly influencing synthetic design. researchgate.net Future methodologies will likely explore the use of environmentally benign solvents, such as water, and energy-efficient techniques like microwave-assisted synthesis to produce 1-Bromo-2-chloro-3-methyl-4-nitrobenzene and its derivatives. rsc.orgrsc.org

Exploration of Unprecedented Reactivity Patterns of Substituted Nitrobenzenes